2-Bromo-4-(4-butoxyphenyl)thiazole
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Overview
Description
2-Bromo-4-(4-butoxyphenyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromo group at the 2-position and a butoxyphenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-butoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-butoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes, including halogenation, cyclization, and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-butoxyphenyl)thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidines.
Scientific Research Applications
2-Bromo-4-(4-butoxyphenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new drugs with anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-butoxyphenyl)thiazole involves its interaction with various molecular targets and pathways:
Enzyme inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
Receptor binding: It can bind to receptors, modulating their activity and affecting cellular processes.
Pathway modulation: The compound can activate or inhibit biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(4-methoxyphenyl)thiazole
- 2-Bromo-4-(4-ethoxyphenyl)thiazole
- 2-Bromo-4-(4-propoxyphenyl)thiazole
Uniqueness
2-Bromo-4-(4-butoxyphenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C13H14BrNOS |
---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
2-bromo-4-(4-butoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C13H14BrNOS/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-17-13(14)15-12/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
ACRFEUQLKURKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
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